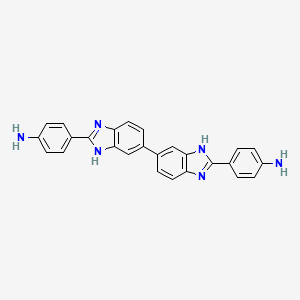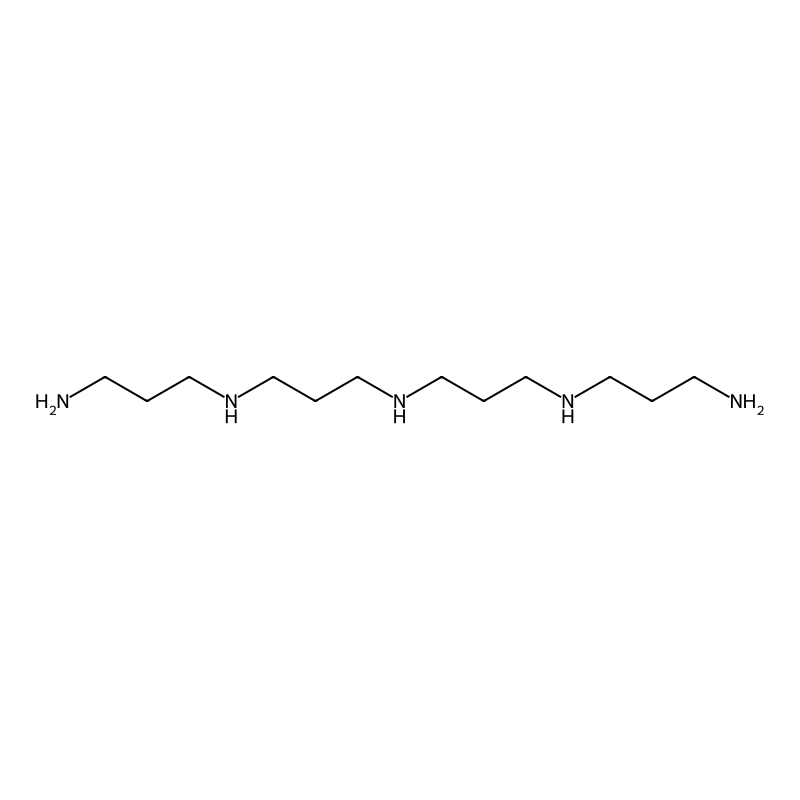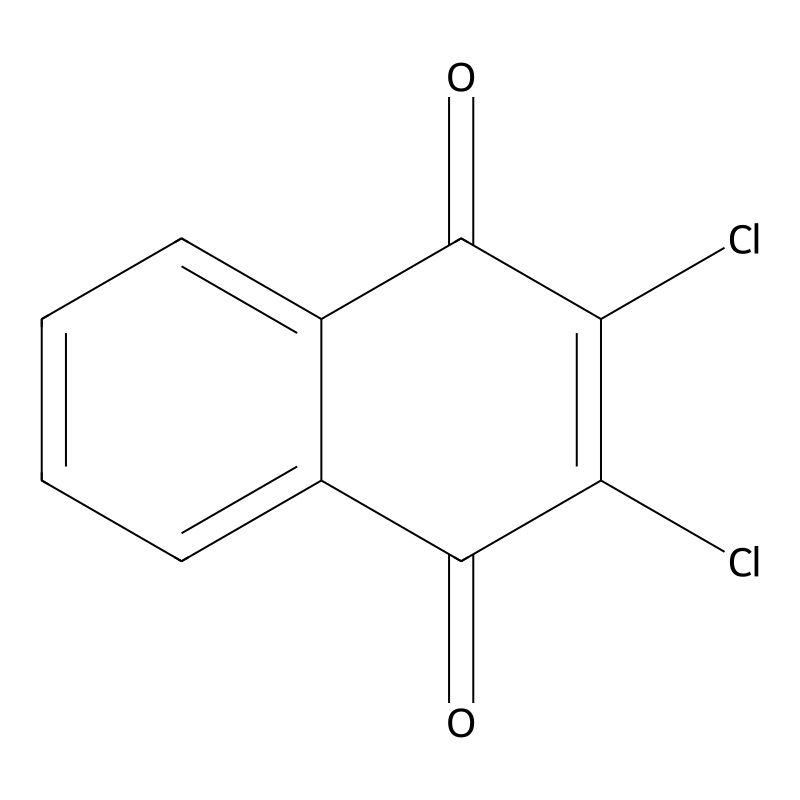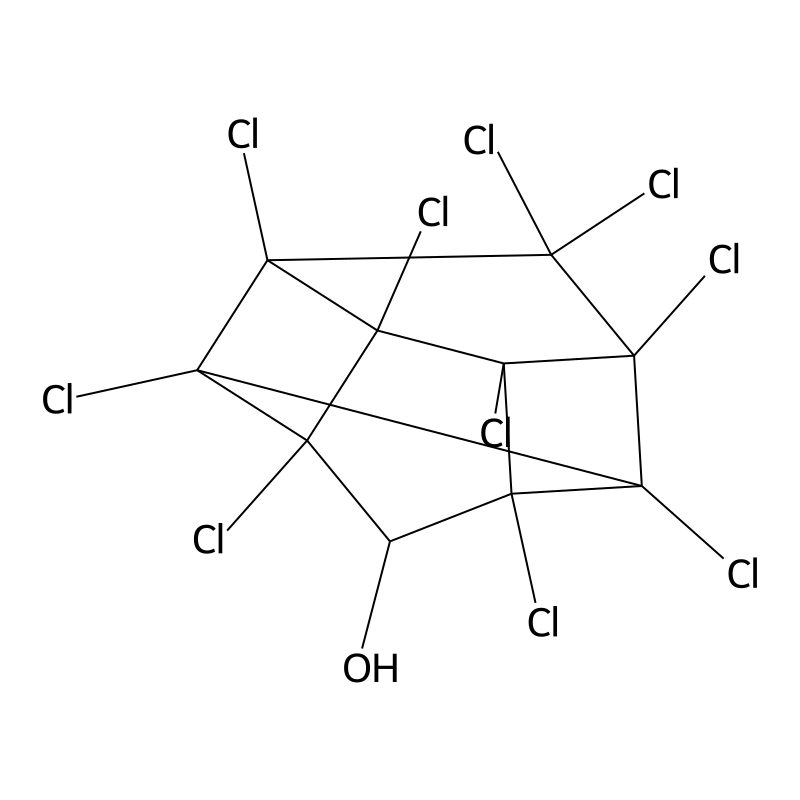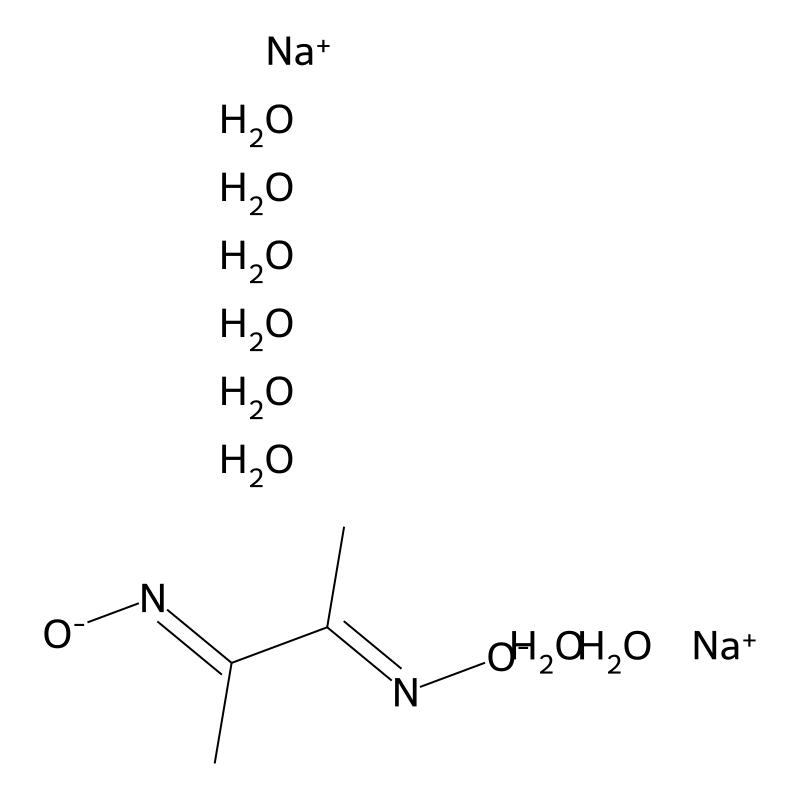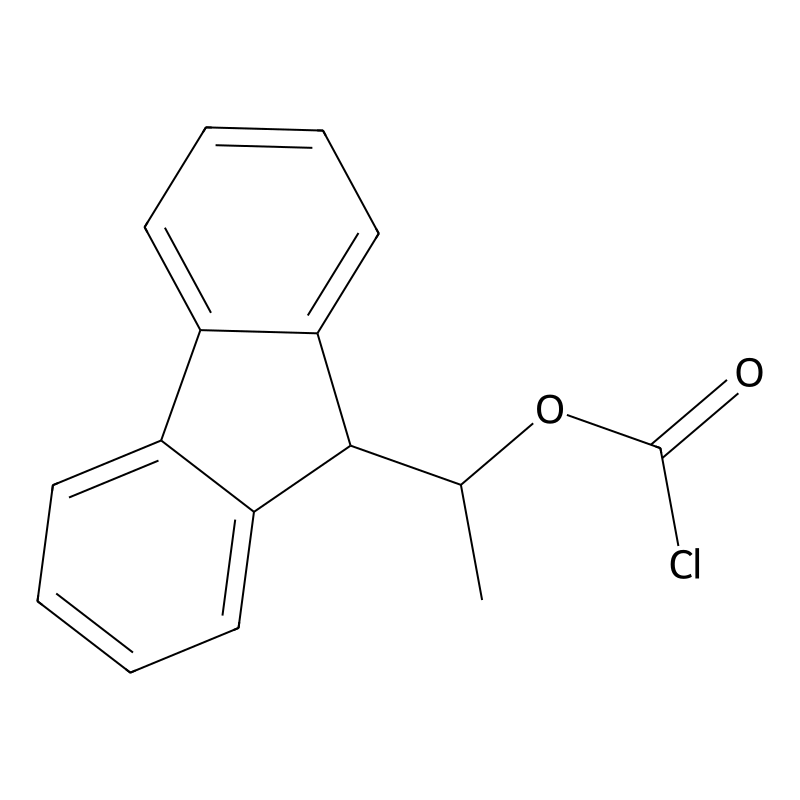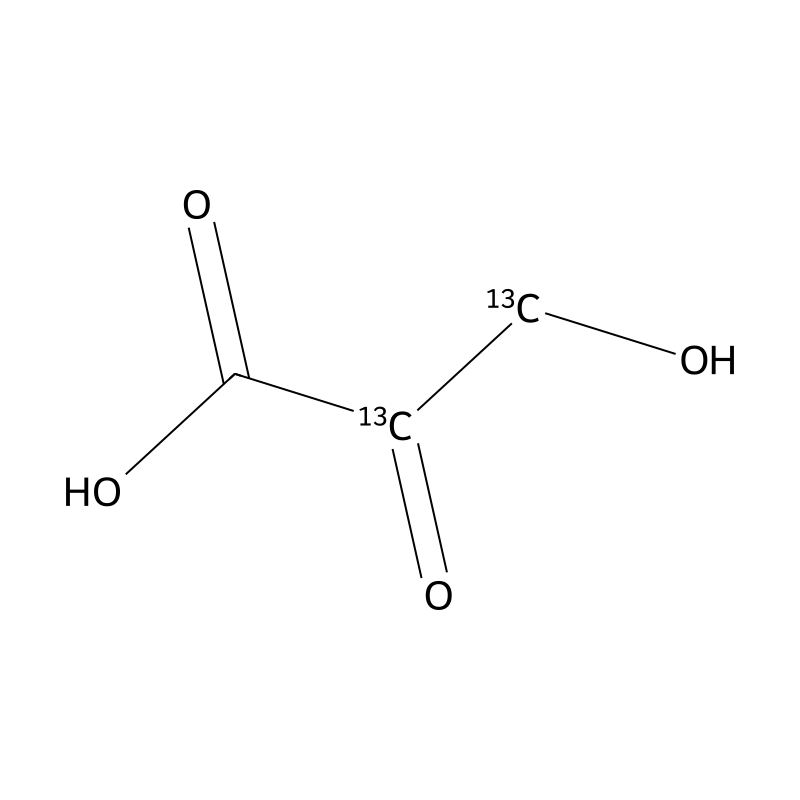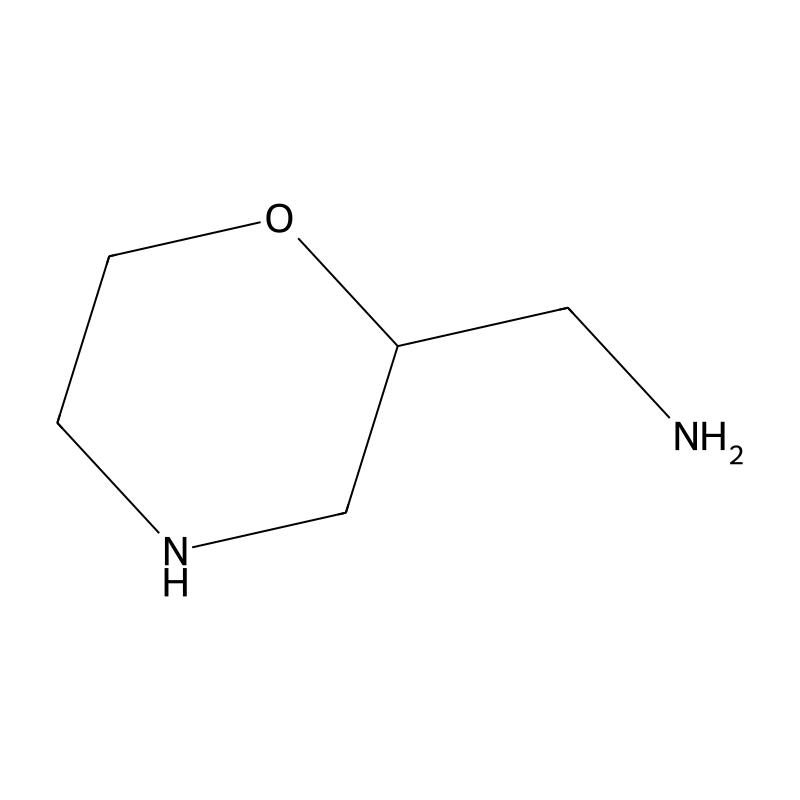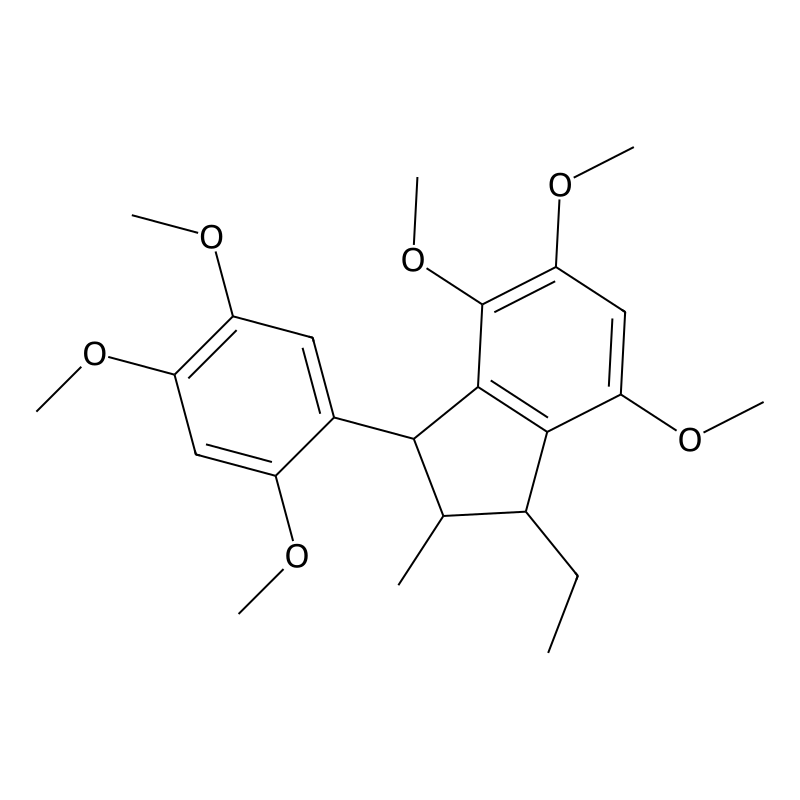Sodium cacodylate
C2H6AsNaO2
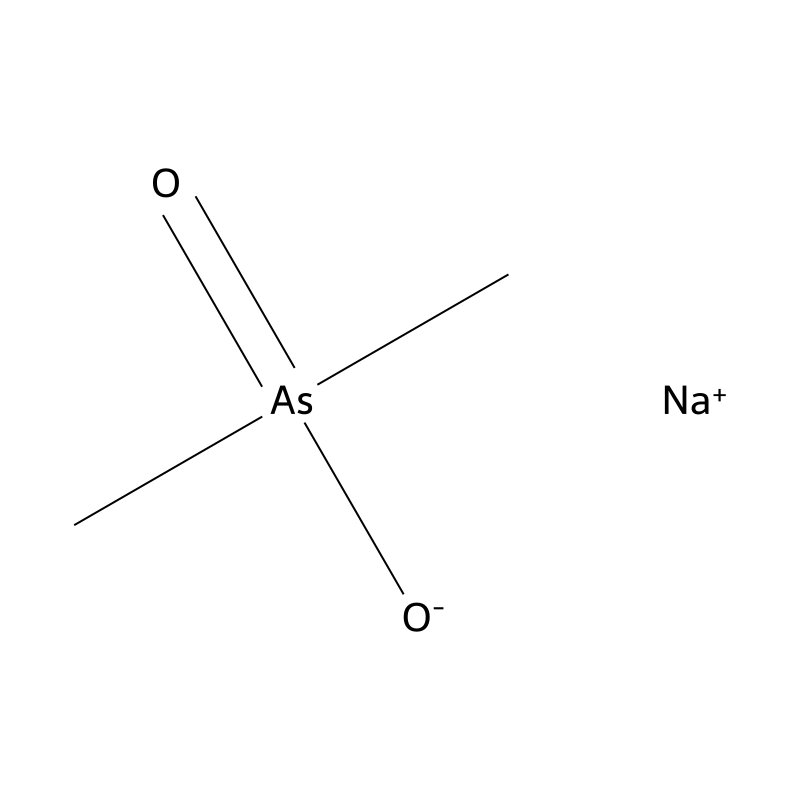
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C2H6AsNaO2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 2X10+6 mg/l @ 25 °C.
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Sodium cacodylate is a colorless to light yellow crystalline solid or powder with a faint garlic odor []. It is the sodium salt of cacodylic acid, a simpler organoarsenic compound [(CH₃)₂AsO₂H] []. Sodium cacodylate has been historically significant in scientific research due to its herbicidal properties and use as a veterinary medicine []. However, due to its toxicity and environmental concerns, its use has largely been discontinued.
Molecular Structure Analysis
The structure of sodium cacodylate features a central arsenic atom (As) bonded to two methyl groups (CH₃) and a carboxylic acid group (COO⁻). The negative charge of the carboxylate group is balanced by a sodium cation (Na⁺). This structure results in a zwitterionic molecule at physiological pH [].
Here are some key features of the structure:
- As(III) oxidation state: Arsenic in sodium cacodylate exists in the +3 oxidation state (As(III)), which is more toxic than the +5 state (As(V)) [].
- Hydrophobic and hydrophilic moieties: The presence of both methyl groups (hydrophobic) and the carboxylate group (hydrophilic) contributes to the amphiphilic nature of the molecule, influencing its interactions with biological membranes [].
Chemical Reactions Analysis
Synthesis
Sodium cacodylate can be synthesized by reacting cacodylic acid with sodium hydroxide [].
(CH₃)₂AsO₂H + NaOH → (CH₃)₂AsO₂Na + H₂O
Decomposition
Upon heating, sodium cacodylate decomposes, releasing a garlic-like odor due to the formation of dimethylarsine, a volatile arsenic compound [].
Other Reactions
Sodium cacodylate can undergo various reactions depending on the experimental conditions. These include:
- Complexation: It can form complexes with metals, which can be useful for separation and purification techniques [].
- Esterification: The carboxylate group can react with alcohols to form esters, potentially used in organic synthesis [].
Physical And Chemical Properties Analysis
- Formula: C₂H₇AsO₂Na
- Molar mass: 137.99 g/mol []
- Melting point: Liquefies in its own water of crystallization at 60°C, becomes anhydrous at 120°C [].
- Boiling point: Decomposes before boiling [].
- Solubility: Highly soluble in water (100 mg/mL) [].
- Stability: Stable at room temperature, but decomposes upon heating [].
- pH: Aqueous solutions are slightly basic (pH 5.1-7.4) [].
Mechanism of Action (not applicable)
Sodium cacodylate does not have a well-defined mechanism of action in current scientific research. Its historical uses as a herbicide and veterinary medicine likely involved disrupting cellular processes, but the specific mechanisms remain unclear.
Sodium cacodylate is a toxic compound and should be handled with appropriate precautions [, ]. Here are some key safety concerns:
- Acute toxicity: Exposure to sodium cacodylate can cause irritation to the skin, eyes, and respiratory system. In severe cases, it can lead to organ damage and death [, ].
- Chronic toxicity: Long-term exposure has been linked to cancer and other health problems [].
- Environmental hazards: Sodium cacodylate is persistent in the environment and can accumulate in the food chain, posing a threat to wildlife [].
Sodium Cacodylate in Electron Microscopy
Buffering
Sodium cacodylate functions as a buffer solution, maintaining a stable pH environment within the desired range (typically between 5.1 and 7.4) during sample processing. This is crucial because electron microscopy often involves harsh chemicals that can alter the sample's structure or functionality. The buffer's ability to resist changes in pH ensures the sample's integrity [].
Fixative Stabilization
Electron microscopy requires fixation, a process that immobilizes and preserves the sample's structure. Sodium cacodylate plays a role in stabilizing fixatives like glutaraldehyde, preventing them from degrading or reacting unpredictably with the sample. This ensures consistent fixation results and optimal sample preservation for electron microscopy analysis [].
Sodium Cacodylate in Proteomics Research
Beyond electron microscopy, sodium cacodylate finds applications in proteomic research, the study of proteins within a cell, organism, or tissue. Here's how it's utilized:
- Arsenic Source: Sodium cacodylate is an organic arsenic compound. In some proteomic research, scientists leverage this property to introduce a specific, detectable element (arsenic) into proteins. This allows researchers to track and study these proteins within complex biological mixtures.
Purity
Physical Description
Color/Form
Crystalline solid
Density
>1 at 20 °C (solid) (est)
Odor
Appearance
Melting Point
200.0 °C
200 °C
Storage
UNII
GHS Hazard Statements
H301 (96.3%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (92.59%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (87.04%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
MEDICATION (VET): FORMERLY AS IV THERAPY (AS MIXED SODIUM AND IRON CACODYLATES) IN CONVALESCENCE, ANEMIAS, AND SKIN DISEASES OF HORSES, CATTLE AND DOGS. ...OCCASIONALLY USED ORALLY...FOR CATS AND DOGS...
Pictograms


Acute Toxic;Environmental Hazard
Other CAS
Wikipedia
Biological Half Life
Use Classification
Fire Hazards -> Carcinogens, Reactive - 1st degree
HERBICIDES
Methods of Manufacturing
... BY TREATMENT OF METHYLARSINE OXIDE WITH METHYL IODIDE & SODIUM HYDROXIDE IN METHYL ALCOHOL ... IT IS PREPARED COMMERCIALLY BY ALKYLATION OF METHANEARSONIC ACID, DISODIUM SALT WITH METHYL CHLORIDE ... .
Oxidation and neutralization of cacodyl oxide. /Sodium cacodylate trihydrate/
General Manufacturing Information
CONTAINS APPROX 35% ARSENIC (47% IN ANHYDROUS FORM).
Grades or purity: 22-28% sodium cacodylate, 3-5% cacodylic acid, balance inert solid (or water).
... The safe parenteral dose (300 mg) is significantly larger than the safe oral dose (60 mg) because acidic gastric juice rapidly frees inorganic arsenic, presumably as arsenic acid, which is then reduced to trivalent arsenous oxide.
Analytic Laboratory Methods
SODIUM CACODYLATE IN DISTILLED WATER OR SEWAGE SLUDGE WAS ELECTROPHORESED IN 0.05 M SODIUM CITRATE BUFFER AT PH 7 FOR 60 MIN & DEVELOPED WITH (NH4)2 GIVING GOOD COLOR DEFINITION.
Storage Conditions
Interactions
Dates
2: Alemayehu S, Fish DJ, Brewood GP, Horne MT, Manyanga F, Dickman R, Yates I, Benight AS. Influence of buffer species on the thermodynamics of short DNA duplex melting: sodium phosphate versus sodium cacodylate. J Phys Chem B. 2009 Mar 5;113(9):2578-86. PubMed PMID: 19708201.
3: MCALPINE JC. HISTOCHEMICAL DEMONSTRATION OF THE ACTIVATION OF RAT ACETYLCHOLINESTERASE BY SODIUM CACODYLATE AND CACODYLIC ACID USING THE THIOACETIC ACID METHOD. J R Microsc Soc. 1963 Oct;82:95-106. PubMed PMID: 14328462.
4: STAUFFER VD. Sodium cacodylate and arsenic trioxide in anaplasmosis of cattle. North Am Vet. 1947 Apr;28(4):219-21. PubMed PMID: 20290871.
5: CRESSMAN EH. Pityriasis rosea; treatment with sodium cacodylate. J Am Osteopath Assoc. 1946 Jul;45:519. PubMed PMID: 20991141.
6: Song SH, Asher SA. Internal intensity standards for heme protein UV resonance Raman studies: excitation profiles of cacodylic acid and sodium selenate. Biochemistry. 1991 Feb 5;30(5):1199-205. PubMed PMID: 1846749.
7: McCoy CR, Stadelman BS, Brumaghim JL, Liu JT, Bain LJ. Arsenic and Its Methylated Metabolites Inhibit the Differentiation of Neural Plate Border Specifier Cells. Chem Res Toxicol. 2015 Jul 20;28(7):1409-21. doi: 10.1021/acs.chemrestox.5b00036. Epub 2015 Jun 10. PubMed PMID: 26024302.
8: Arnold LL, Suzuki S, Yokohira M, Kakiuchi-Kiyota S, Pennington KL, Cohen SM. Time course of urothelial changes in rats and mice orally administered arsenite. Toxicol Pathol. 2014 Jul;42(5):855-62. doi: 10.1177/0192623313489778. Epub 2013 May 20. PubMed PMID: 23690446.
9: Ghose BB. Sodium Cacodylate in the Treatment of Boils. Ind Med Gaz. 1928 Oct;63(10):607. PubMed PMID: 29011525; PubMed Central PMCID: PMC5235567.
10: Seno S, Tsujii T, Ono T, Ukita S. Cationic cacodylate iron colloid for the detection of anionic sites on cell surface and the histochemical stain of acid mucopolysaccharides. Histochemistry. 1983;78(1):27-31. PubMed PMID: 6223903.
11: Leake WH. THE INTRAVENOUS USE OF SODIUM CACODYLATE, MERCUROCHROME-220 SOLUBLE, AND GENTIAN VIOLET IN MALIGNANT ENDOCARDITIS. Cal West Med. 1926 Sep;25(3):346-9. PubMed PMID: 18740094; PubMed Central PMCID: PMC1655224.
12: Lennartson A, Håkansson M. Investigation of commercial sodium cacodylate trihydrate: penta-mu-aqua-disodium(I) bis(dimethylarsenate) and di-mu-aqua-bis[triaquasodium(I)] bis(dimethylarsenate). Acta Crystallogr C. 2008 Jan;64(Pt 1):m13-6. doi: 10.1107/S0108270107055151. Epub 2007 Dec 14. PubMed PMID: 18216428.
13: Li H, Lin J, Li Y, Yan J, Li B, Zhang W, Dong Z, Chen C. [Distribution of arsenic species and its DNA damage in subchronic arsenite-exposed mice]. Wei Sheng Yan Jiu. 2013 Sep;42(5):764-9, 776. Chinese. PubMed PMID: 24218882.
14: Fujioka M, Gi M, Kawachi S, Tatsumi K, Ishii N, Doi K, Kakehashi A, Wanibuchi H. Examination of in vivo mutagenicity of sodium arsenite and dimethylarsinic acid in gpt delta rats. J Environ Sci (China). 2016 Nov;49:125-130. doi: 10.1016/j.jes.2016.07.005. Epub 2016 Jul 30. PubMed PMID: 28007167.
15: Chen B, Lu X, Arnold LL, Cohen SM, Le XC. Identification of Methylated Dithioarsenicals in the Urine of Rats Fed with Sodium Arsenite. Chem Res Toxicol. 2016 Sep 19;29(9):1480-7. doi: 10.1021/acs.chemrestox.6b00151. Epub 2016 Aug 8. PubMed PMID: 27463804.
16: Wu H, Krishnamohan M, Lam PK, Ng JC. Urinary arsenic speciation profiles in mice subchronically exposed to low concentrations of sodium arsenate in drinking water. Kaohsiung J Med Sci. 2011 Sep;27(9):417-23. doi: 10.1016/j.kjms.2011.05.010. Epub 2011 Aug 23. PubMed PMID: 21914530.
17: Suzuki S, Arnold LL, Pennington KL, Kakiuchi-Kiyota S, Cohen SM. Effects of co-administration of dietary sodium arsenite and an NADPH oxidase inhibitor on the rat bladder epithelium. Toxicology. 2009 Jun 30;261(1-2):41-6. doi: 10.1016/j.tox.2009.04.042. Epub 2009 May 3. PubMed PMID: 19397947.
18: Mallannah S. The Uses of Sodium Cacodylate. Ind Med Gaz. 1921 Mar;56(3):96-97. PubMed PMID: 29007205; PubMed Central PMCID: PMC5166255.
19: Levinson HS, Garber EB. Radiation dosimetry with sodium cacodylate and tris. Nature. 1965 Aug 14;207(998):751-2. PubMed PMID: 5885917.
20: Zhao F, Wang Y, Jin Y, Zhong Y, Yu X, Li G, Lv X, Sun G. Effects of exogenous methionine on arsenic burden and NO metabolism in brain of mice exposed to arsenite through drinking water. Environ Toxicol. 2012 Dec;27(12):700-6. doi: 10.1002/tox.20689. Epub 2011 May 10. PubMed PMID: 21560223.
